![molecular formula C25H31N5O3S B2443403 Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate CAS No. 1114876-96-8](/img/structure/B2443403.png)
Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H31N5O3S and its molecular weight is 481.62. The purity is usually 95%.
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Scientific Research Applications
Formation of Pyrano and Pyrimido Derivatives : Ethyl 1-amino derivatives have been used to synthesize 5,8-diamino-substituted pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines. These compounds, after further modifications, have contributed to the development of novel compounds with potential applications in medicinal chemistry (Paronikyan et al., 2016).
Modified Thienopyrimidines
Hydrolysis and Hydrazone Formation : Ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate's reaction with methyl- and arylhydrazines leads to hydrolysis or hydrazone formation, producing modified thieno[2,3-d]pyrimidines and dipyrimidin-4-ones. These derivatives highlight the chemical versatility of thienopyrimidine compounds for further functionalization (Tumkevičius, 1994).
Antimicrobial Activity
Antibacterial Activity of Pyridothienopyrimidinones : Synthesized 3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones have shown antistaphylococcal activity, which underscores their potential in developing new antibacterial drugs. The compounds were obtained by reacting ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, demonstrating the efficacy of structural modification in enhancing biological activity (Kostenko et al., 2008).
Mechanism of Action
Target of Action
The primary target of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is the GABA A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate interacts with the GABA A receptor at two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates the inhibitory effect of the compound on the target, which can lead to an anticonvulsant effect .
Result of Action
The molecular and cellular effects of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate’s action are primarily related to its inhibitory effect on the GABA A receptor. This can lead to decreased neuronal excitability, which may manifest as anticonvulsant effects .
properties
IUPAC Name |
ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-4-33-25(32)18-7-11-30(12-8-18)24(31)17-5-9-29(10-6-17)22-21-20(26-14-27-22)19-15(2)13-16(3)28-23(19)34-21/h13-14,17-18H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJCNSRLPAHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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